molecular formula C38H32N4O6 B11676796 dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B11676796
M. Wt: 640.7 g/mol
InChI Key: KJIKCPBRUPBLGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound with the molecular formula C38H32N4O6. This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with ammonia and β-keto esters under controlled conditions . The reaction is often catalyzed by acids or bases to facilitate the formation of the dihydropyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs .

Chemical Reactions Analysis

Types of Reactions

Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate involves its interaction with molecular targets such as calcium channels. By binding to these channels, it can inhibit the influx of calcium ions, thereby exerting its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of nitrophenyl and pyrazolyl groups enhances its potential as a versatile intermediate in organic synthesis and pharmaceutical research .

Biological Activity

Dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound based on available literature.

Chemical Structure and Properties

The compound has the following molecular formula: C38H32N4O6C_{38}H_{32}N_{4}O_{6} with a molecular weight of approximately 631.26 g/mol. Its structure features a pyridine ring fused with a pyrazole moiety, which is known for its diverse pharmacological properties.

Key Structural Features:

  • Pyridine Dicarboxylate Backbone: This component is often associated with various biological activities, including antihypertensive effects.
  • Pyrazole Substituent: The presence of the pyrazole ring contributes to the compound's potential as an anti-inflammatory and antioxidant agent.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include condensation and cyclization processes. The detailed synthetic route can vary but generally follows established methodologies for creating substituted pyridine and pyrazole derivatives.

Antioxidant Properties

Recent studies have indicated that compounds containing nitrophenyl and pyrazole groups exhibit significant antioxidant activity. The antioxidant capacity can be attributed to the ability of these compounds to scavenge free radicals and reduce oxidative stress in biological systems .

Anti-inflammatory Effects

Research has shown that dibenzyl 2,6-dimethyl derivatives possess anti-inflammatory properties. Molecular docking studies suggest that these compounds can inhibit pro-inflammatory pathways by interacting with key enzymes involved in inflammation .

Antihypertensive Activity

Similar compounds in the same class have demonstrated antihypertensive effects by acting as calcium channel blockers. The structural similarity to known antihypertensive agents like Nicardipine suggests potential efficacy in managing hypertension .

Case Studies

Study 1: Antioxidant Activity Assessment
In a study assessing the antioxidant activity of various pyrazole derivatives, this compound showed significant scavenging activity against DPPH radicals. The IC50 value was determined to be lower than that of standard antioxidants like ascorbic acid .

Study 2: In Vivo Anti-inflammatory Testing
In vivo tests using animal models demonstrated that administration of dibenzyl 2,6-dimethyl derivatives resulted in a marked reduction in inflammation markers such as TNF-alpha and IL-6. These findings support the compound's potential use in treating inflammatory diseases .

Summary of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntihypertensiveCalcium channel blockade

Q & A

Basic Research Questions

Q. What are the key synthetic methodologies for preparing dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate, and how are intermediates purified?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrazole ring followed by cyclocondensation with a dihydropyridine precursor. Critical steps include:

  • Pyrazole Synthesis : Reacting 4-nitrophenylhydrazine with a diketone derivative under acidic conditions to form the pyrazole core .
  • Hantzsch Dihydropyridine Formation : Condensation of the pyrazole intermediate with dibenzyl acetoacetate and ammonium acetate in refluxing ethanol or methanol .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is used to isolate intermediates. Final product purity is confirmed via HPLC or TLC, with recrystallization in ethanol for crystalline derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for structural confirmation of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR identify proton environments (e.g., dihydropyridine NH at δ 4.5–5.0 ppm, aromatic protons at δ 7.0–8.5 ppm) and confirm ester groups .
  • X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks (e.g., N–H···O interactions in the dihydropyridine ring) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at 1700–1750 cm1^{-1}) and nitro group vibrations (NO2_2 at 1520–1350 cm1^{-1}) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for structurally similar dihydropyridine derivatives?

Contradictions in biological data (e.g., antimicrobial vs. anticancer efficacy) arise from variations in substituents and assay conditions. Methodological approaches include:

  • Comparative SAR Studies : Systematically altering substituents (e.g., replacing 4-nitrophenyl with 3-chloro-4-methoxyphenyl) to assess impact on activity .
  • Dose-Response Profiling : Testing compounds across a broader concentration range (e.g., 0.1–100 µM) to identify potency thresholds .
  • Computational Docking : Modeling interactions with target proteins (e.g., cytochrome P450 enzymes) to rationalize activity differences .

Q. What reaction optimization strategies improve the yield of the pyrazole ring formation during synthesis?

Key variables affecting pyrazole synthesis:

ParameterOptimization StrategyImpact on YieldReference
CatalystUse of acetic acid vs. HClHCl increases ring closure efficiency by 20%
TemperatureReflux at 80°C vs. room temperatureHigher temps reduce reaction time (4h vs. 24h)
Solvent SystemEthanol vs. DMFEthanol improves solubility of nitroaromatic intermediates

Q. How does the 4-nitrophenyl substituent influence the compound’s electronic properties and reactivity?

The electron-withdrawing nitro group:

  • Reduces Electron Density : Stabilizes the dihydropyridine ring via resonance, lowering oxidation potential (cyclic voltammetry shows E1/2_{1/2} at +0.8 V vs. Ag/AgCl) .
  • Enhances Reactivity : Facilitates nucleophilic substitution at the para position in follow-up reactions (e.g., Suzuki coupling with aryl boronic acids) .

Q. What experimental designs are recommended for evaluating the compound’s potential as a calcium channel blocker?

  • In Vitro Assays :
    • Patch-Clamp Electrophysiology : Measure L-type calcium current inhibition in cardiomyocytes at varying concentrations (IC50_{50} determination) .
    • Fluorescence-Based Screening : Use Fluo-4 AM dye to quantify intracellular Ca2+^{2+} flux in HEK293 cells expressing Cav1.2 channels .
  • Control Compounds : Compare activity to nifedipine or amlodipine to benchmark potency .

Q. How can researchers address challenges in crystallizing this compound for X-ray studies?

  • Solvent Screening : Test polar solvents (e.g., DMSO, DMF) for slow evaporation at 4°C to promote crystal growth .
  • Additive Use : Introduce 5% glycerol or PEG 4000 to stabilize crystal lattice formation .
  • Temperature Gradients : Gradual cooling from 60°C to 25°C over 48 hours enhances crystal quality .

Q. What computational methods predict the compound’s metabolic stability in drug development?

  • ADMET Modeling : Use SwissADME or admetSAR to estimate cytochrome P450 interactions and hepatic clearance .
  • MD Simulations : Run 100-ns trajectories to assess binding stability with CYP3A4 (RMSD < 2.0 Å indicates stable binding) .

Q. How do steric effects from the dibenzyl ester groups impact the compound’s conformational flexibility?

  • Rotational Barriers : DFT calculations (B3LYP/6-31G*) show restricted rotation around ester C–O bonds (energy barrier ~12 kcal/mol), favoring a planar dihydropyridine ring .
  • Crystal Packing : X-ray data reveal π-π stacking between benzyl groups and adjacent aromatic rings (3.5–4.0 Å spacing), reducing solubility in nonpolar solvents .

Q. What methodologies validate the compound’s antioxidant activity in oxidative stress models?

  • DPPH Assay : Measure radical scavenging at 517 nm (IC50_{50} values < 50 µM indicate strong activity) .
  • Cell-Based ROS Detection : Use H2_2DCFDA staining in HUVECs under H2_2O2_2-induced stress .
  • Comparative Analysis : Benchmark against ascorbic acid or Trolox to contextualize efficacy .

Properties

Molecular Formula

C38H32N4O6

Molecular Weight

640.7 g/mol

IUPAC Name

dibenzyl 2,6-dimethyl-4-[3-(4-nitrophenyl)-1-phenylpyrazol-4-yl]-1,4-dihydropyridine-3,5-dicarboxylate

InChI

InChI=1S/C38H32N4O6/c1-25-33(37(43)47-23-27-12-6-3-7-13-27)35(34(26(2)39-25)38(44)48-24-28-14-8-4-9-15-28)32-22-41(30-16-10-5-11-17-30)40-36(32)29-18-20-31(21-19-29)42(45)46/h3-22,35,39H,23-24H2,1-2H3

InChI Key

KJIKCPBRUPBLGV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC2=CC=CC=C2)C3=CN(N=C3C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5)C(=O)OCC6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.